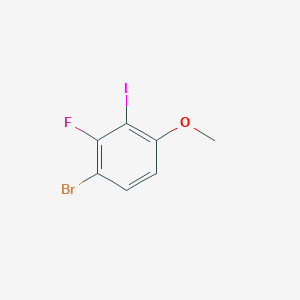

1-Bromo-2-fluoro-3-iodo-4-methoxybenzene

Cat. No. B6357150

Key on ui cas rn:

1628450-73-6

M. Wt: 330.92 g/mol

InChI Key: ONYIDRWMDNFQOP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09067898B1

Procedure details

Into a 25-mL round-bottom flask (1 atm) purged and maintained with an inert atmosphere of nitrogen, was placed (i-Pr)2NH (1.26 g, 12.48 mmol, 1.25 equiv), tetrahydrofuran (7 mL). This was followed by the addition of n-BuLi (2.5M in hexane) (4.8 mL) dropwise with stirring at −78° C. The mixture was stirred for 1 h at −78° C. Then this solution was added to the solution a solution of 1-bromo-2-fluoro-4-methoxybenzene (2.04 g, 9.95 mmol, 1.00 equiv) in tetrahydrofuran (5 mL) at −78 degree C. and stirred for 30 min, then I2 (3.048 g, 12.00 mmol, 1.2 equiv) was added. The resulting solution was stirred for 30 min at −78° C. in a liquid nitrogen bath. The reaction progress was monitored by GCMS. The reaction was then quenched by the addition of 10 mL of water. The resulting solution was extracted with 2×20 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with petroleum ether. This resulted in 2.0 g (61%) of 1-bromo-2-fluoro-3-iodo-4-methoxybenzene as a light yellow solid. Mass spectrum (GC, m/z): Calcd. for C7H5BrFIO, 330.9 (M). found 330.9.

[Compound]

Name

( M )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

N(C(C)C)C(C)C.[Li]CCCC.[Br:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:15]=1[F:22].[I:23]I>O1CCCC1>[Br:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([I:23])[C:15]=1[F:22]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.26 g

|

|

Type

|

reactant

|

|

Smiles

|

N(C(C)C)C(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

4.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Li]CCCC

|

Step Three

|

Name

|

|

|

Quantity

|

2.04 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=C(C=C1)OC)F

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Four

|

Name

|

|

|

Quantity

|

3.048 g

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Five

[Compound]

|

Name

|

( M )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

7 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring at −78° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 25-mL round-bottom flask (1 atm) purged

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained with an inert atmosphere of nitrogen

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for 1 h at −78° C

|

|

Duration

|

1 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

and stirred for 30 min

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting solution was stirred for 30 min at −78° C. in a liquid nitrogen bath

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was then quenched by the addition of 10 mL of water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting solution was extracted with 2×20 mL of ethyl acetate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This resulted in 2.0 g (61%) of 1-bromo-2-fluoro-3-iodo-4-methoxybenzene as a light yellow solid

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrC1=C(C(=C(C=C1)OC)I)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |